

Application Notes and Protocols for the Experimental Use of Hirudin in Hemodialysis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Hirtin	
Cat. No.:	B1259772	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Hirudin and its recombinant forms, such as lepirudin and desirudin, are potent direct thrombin inhibitors that have been investigated as an alternative anticoagulant to heparin in hemodialysis, particularly in patients with heparin-induced thrombocytopenia (HIT).[1] Unlike heparin, hirudin's anticoagulant effect is independent of antithrombin III and it directly binds to and inactivates thrombin. Its primary route of elimination is renal, which necessitates careful dose adjustments in patients with renal insufficiency to mitigate the risk of bleeding.[2][3][4] These notes provide a summary of experimental data and protocols for the use of hirudin in a hemodialysis setting.

Data Presentation

The following tables summarize quantitative data from various experimental and clinical studies on the use of hirudin in hemodialysis.

Table 1: Hirudin Dosage Regimens in Hemodialysis

Study Population	Hirudin Type	Dosage Regimen	Key Outcomes	Reference
Nephrectomized Dogs	Recombinant Desulfatohirudin (r-hirudin)	0.5 mg/kg intravenous bolus	Prevention of thrombus formation in the extracorporeal circuit without significant bleeding complications.[5]	[5][6]
Critically III Patients with Suspected HIT on CVVHD	Recombinant Hirudin (Lepirudin)	Continuous IV infusion: 0.006 to 0.025 mg/kg/hr (N=2) or Repetitive IV boli: 0.007 to 0.04 mg/kg (N=5)	Dosage had to be individualized. Anticoagulation was achievable without excessive bleeding risk with close monitoring.	[2]
Chronic Hemodialysis Patients	Recombinant Hirudin (HBW 023)	0.08 mg/kg intravenous bolus	Maintained without clotting events; no bleeding was observed.[7] Lower doses (0.02, 0.04, 0.06 mg/kg) were associated with clotting.	[7]
Chronic Renal Failure Patients	Recombinant Hirudin (r- hirudin)	0.15 mg/kg intravenous bolus	Effective dialysis with a shorter aPTT compared to heparin, suggesting a	[8]

Methodological & Application

Check Availability & Pricing

			lower bleeding risk.[8]	
Patient with HIT on Regular Hemodialysis	Recombinant Hirudin (r- hirudin)	0.14 mg/kg intravenous bolus	Achieved efficient hemodialysis for over 50 sessions without major issues.	[9]

Table 2: Pharmacokinetic and Monitoring Parameters for Hirudin in Renal Impairment

Parameter	Value / Observation	Context	Reference
Elimination Half-Life (t½)	~6-8 hours in nephrectomized dogs. [5] Lengthens to up to 150 hours with deteriorating renal function in humans.	Demonstrates the critical impact of renal function on drug clearance.	[3][5]
Target aPTT	1.5 to 2.0 times baseline.[2] 1.5 to 2.5 times baseline.	Common target range for therapeutic anticoagulation.	[2][10][11]
aPTT with 0.15 mg/kg r-hirudin	65 to 103 seconds	This was considered effective for dialysis and shorter than with heparin (>120 seconds).	[8]
Activated Clotting Time (ACT)	Cut-off value below which clotting is expected was 12 minutes.	ACT was found to distinguish between patients with and without clotting.	[7]
Ecarin Clotting Time (ECT)	Used as a bedside method for monitoring blood levels and for dosage adjustments. [9] Shows a more linear correlation to lepirudin plasma levels than aPTT at higher concentrations.	Potentially a more reliable monitoring tool than aPTT.	[3][9]
Therapeutic Blood Level	0.5 to 1.5 μg/mL	The antithrombotic effect is within this range. A concentration of 2 µg/mL is associated with an	[9][11]

increased bleeding tendency.

Experimental Protocols

Protocol 1: Anticoagulation with Recombinant Hirudin (Lepirudin) during Continuous Venovenous Hemodialysis (CVVHD) in Critically III Patients

- Objective: To provide safe and effective anticoagulation for CVVHD in critically ill patients, particularly those with suspected HIT.
- Patient Population: Critically ill patients with acute kidney injury requiring CVVHD, including those with suspected heparin-induced thrombocytopenia.
- Materials:
 - Recombinant hirudin (Lepirudin) for injection.
 - CVVHD machine.
 - Polysulfone high-flux hemodialyzer (e.g., 0.75 m²).[2]
 - Standard dialysis and replacement fluids.
 - Equipment for monitoring aPTT and/or ECT.
- Methodology:
 - Baseline Assessment: Before initiating hirudin, obtain a baseline aPTT.
 - Dosing Strategy (Individualized):
 - Continuous Intravenous Infusion: Initiate a continuous infusion of lepirudin at a rate of 0.006 to 0.025 mg/kg/hr.[2] The starting dose should be at the lower end of this range, especially in anuric patients.
 - Repetitive Intravenous Boli: Administer an initial bolus of 0.007 to 0.04 mg/kg.[2]
 Subsequent boli should be guided by aPTT monitoring.

Monitoring:

- Measure systemic aPTT 4 hours after the start of treatment and 4 hours after every dosage change.[3] Once stable, monitor at least once daily.
- The target aPTT should be 1.5 to 2.0 times the patient's baseline value.
- Closely monitor the patient for any signs of bleeding (e.g., at catheter insertion sites, gastrointestinal bleeding) or clotting in the extracorporeal circuit.

Dose Adjustment:

- If the aPTT is below the target range and there is evidence of clotting, increase the infusion rate or the bolus dose by 20%.[3]
- If the aPTT is above the target range or there are signs of bleeding, reduce the dose or temporarily discontinue the infusion.

· Endpoint Assessment:

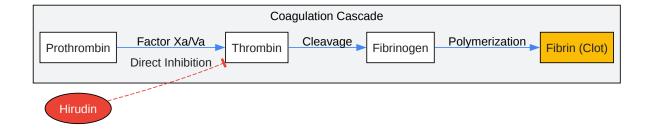
- Efficacy: Prevention of clotting in the hemodialyzer and circuit.
- Safety: Incidence of major and minor bleeding events.

Protocol 2: Bolus-Only Anticoagulation with Recombinant Hirudin for Intermittent Hemodialysis

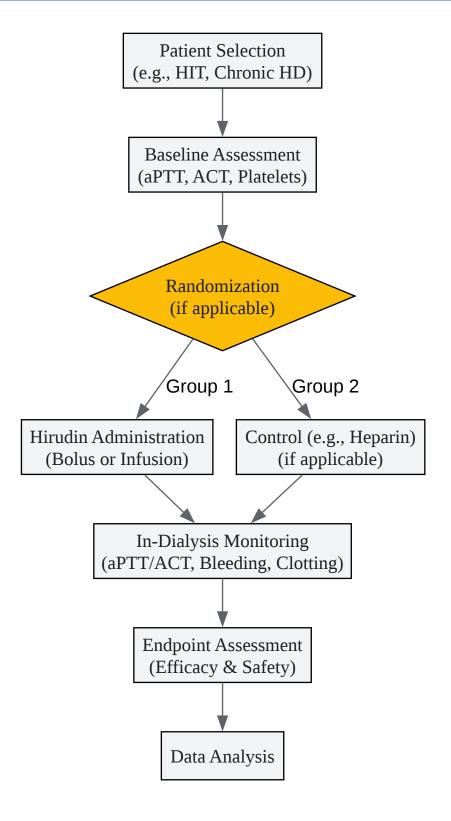
- Objective: To evaluate the efficacy and safety of a single bolus of recombinant hirudin for anticoagulation during a standard intermittent hemodialysis session.
- Patient Population: Patients with chronic renal failure on maintenance hemodialysis. [7][8]

Materials:

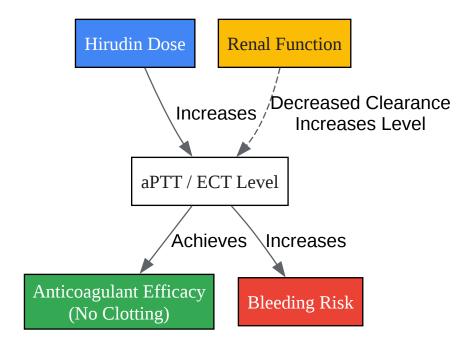
- Recombinant hirudin for injection.
- Standard hemodialysis machine and dialyzer (e.g., low flux polysulfone).[7]
- Equipment for monitoring Activated Clotting Time (ACT) or aPTT.



· Methodology:


- Baseline Assessment: Record baseline coagulation parameters (aPTT, ACT).
- Administration: Administer a single intravenous bolus of recombinant hirudin at a dose of 0.08 mg/kg just before the start of the hemodialysis session.
- Monitoring:
 - Monitor ACT at regular intervals during dialysis (e.g., at 2 and 4 hours). A target ACT of
 >12 minutes may be considered to prevent clotting.[7]
 - Alternatively, monitor aPTT to ensure it remains within a therapeutic range (e.g., 65-103 seconds).[8]
 - Visually inspect the dialyzer and blood lines for evidence of clot formation.
 - Monitor the patient for any signs of bleeding.
- Post-Dialysis:
 - Measure plasma hirudin levels at the end of dialysis and before the next session to assess for drug accumulation.[7]
- Endpoint Assessment:
 - Efficacy: Successful completion of the dialysis session without significant clotting in the dialyzer.
 - Safety: Absence of bleeding complications during and immediately after the dialysis session.

Mandatory Visualizations



Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. ahajournals.org [ahajournals.org]
- 2. Recombinant hirudin (lepirudin) as anticoagulant in intensive care patients treated with continuous hemodialysis PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Hirudin in renal insufficiency PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hirudin as anticoagulant in experimental hemodialysis PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. Recombinant hirudin: a specific thrombin inhibiting anticoagulant for hemodialysis -PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A comparison between the use of recombinant hirudin and heparin during hemodialysis -PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticoagulation with r-hirudin in regular haemodialysis with heparin-induced thrombocytopenia (HIT II). The first long-term application of r-hirudin in a haemodialysis patient PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
- 11. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Application Notes and Protocols for the Experimental Use of Hirudin in Hemodialysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1259772#experimental-use-of-hirudin-in-hemodialysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com